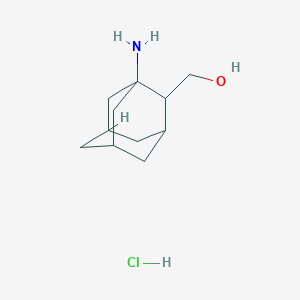

(1-Amino-2-adamantyl)methanol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

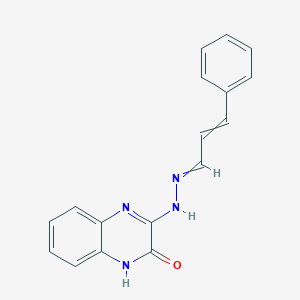

“(1-Amino-2-adamantyl)methanol;hydrochloride” is a chemical compound with the empirical formula C10H17N · HCl . It is also known by other synonyms such as 1-Adamantanamine hydrochloride, 1-Adamantylamine hydrochloride, and Amantadine hydrochloride . The CAS Number of this compound is 665-66-7 .

Synthesis Analysis

The synthesis of adamantane derivatives like “this compound” is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, the synthesis of N-(1-adamantyl)-formamide from 1-bromoadamantane and formamide via a two-step procedure has been reported .

Molecular Structure Analysis

The molecular weight of “this compound” is 187.71 . The SMILES string representation of this compound is Cl.NC12C [C@@H]3C [C@@H] (C [C@@H] (C3)C1)C2 .

Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . For instance, the PINO radical can abstract a hydrogen at either the secondary or tertiary position of adamantane to give the 3°-1a and 2°-1a adamantyl radicals .

Physical And Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .

科学的研究の応用

Supramolecular Compounds Synthesis

The reaction of 1-aminoadamantane hydrochloride with 18-crown-6 and divalent metal chloride in methanol solution produces unusual supramolecular compounds. These compounds exhibit interesting dielectric properties, which are measured at different temperatures and frequencies. The crystal structures of these compounds are determined by X-ray crystallography, showcasing the potential of (1-Amino-2-adamantyl)methanol hydrochloride in the development of new materials with unique physical properties (Fu, Zhao, & Ge, 2011).

Organic Synthesis and Structural Study

In organic chemistry, (1-Amino-2-adamantyl)methanol hydrochloride is used to study rotation barriers and stereochemistry in organic molecules. For example, studies on aryl- and heteroaryldi(1-adamantyl)methyl systems have been conducted to understand the dynamics of molecular rotations and their implications on the stability and reactivity of organic compounds. These studies provide insights into the principles governing organic reactions and the design of molecules with desired properties (Lomas, Lacroix, & Vaissermann, 1999).

Photochemistry and Novel Compound Synthesis

The photochemical reaction of N-(1-adamantyl)phthalimide gives rise to novel hexacyclic benzazepine derivatives of 2,4-methanoadamantane. This reaction, characterized by a domino process of excited-state intramolecular gamma-hydrogen-transfer reactions, highlights the potential of (1-Amino-2-adamantyl)methanol hydrochloride in synthesizing complex organic structures with potential applications in medicinal chemistry and material science (Basarić et al., 2008).

Amino Acid Methyl Ester Synthesis

The compound also plays a role in the synthesis of amino acid methyl ester hydrochlorides, demonstrating its versatility in organic synthesis. This method is compatible with various natural and synthetic amino acids, underscoring the importance of (1-Amino-2-adamantyl)methanol hydrochloride in the preparation of compounds for biochemical studies (Jiabo Li & Sha, 2008).

Solvent Effects Study

Research on solvent effects on hydrogen bonding and rotation barriers in organic compounds also involves (1-Amino-2-adamantyl)methanol hydrochloride. These studies are crucial for understanding the influence of solvent environments on the behavior of organic molecules, which has implications for the design and execution of chemical reactions in various solvents (Lomas & Adenier, 2001).

将来の方向性

Adamantane derivatives, including “(1-Amino-2-adamantyl)methanol;hydrochloride”, have extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, research in this area is promising and expected to grow in the future .

作用機序

Target of Action

Adamantane derivatives, which (1-amino-2-adamantyl)methanol;hydrochloride is a part of, have been known to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Mode of Action

The synthesis of substituted adamantanes, such as this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

It is known that adamantane derivatives can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Result of Action

Adamantane derivatives have unique structural, biological, and stimulus-responsive properties .

Action Environment

The synthesis of adamantane derivatives is often carried out under optimal conditions established to reduce the use of toxic reagents or solvents .

特性

IUPAC Name |

(1-amino-2-adamantyl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO.ClH/c12-11-4-7-1-8(5-11)3-9(2-7)10(11)6-13;/h7-10,13H,1-6,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDNOYGSCITNQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

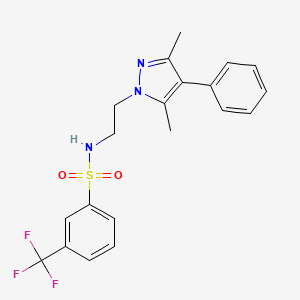

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)

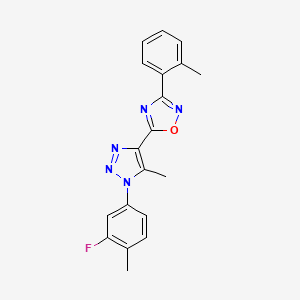

![8-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2554145.png)

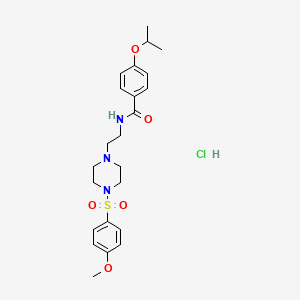

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2554150.png)

![8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2554151.png)

![N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2554153.png)

![6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)

![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)